molecular formula C11H12O2 B1582941 2-Propenoic acid, 2-phenylethyl ester CAS No. 3530-36-7

2-Propenoic acid, 2-phenylethyl ester

Cat. No.: B1582941
CAS No.: 3530-36-7
M. Wt: 176.21 g/mol
InChI Key: HPSGLFKWHYAKSF-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-phenylethyl ester is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that this compound is involved in photopolymerization reactions . Photopolymerization is a process in which a polymer chain is formed from monomers when exposed to light. In this context, 2-Phenylethyl acrylate acts as a monomer that can be polymerized under light exposure.

Mode of Action

2-Phenylethyl acrylate participates in photopolymerization reactions. When exposed to light, it undergoes a reaction to form a polymer chain . The process involves the absorption of light by photoinitiators, which leads to the formation of reactive species. These reactive species can initiate the polymerization of 2-Phenylethyl acrylate .

Biochemical Pathways

It is known that 2-phenylethyl acrylate is involved in the shikimate pathway for the biosynthesis of 2-phenylethanol . The Shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids. This pathway is linked to the production of many secondary metabolites.

Pharmacokinetics

Given its involvement in photopolymerization reactions, it can be inferred that its bioavailability would be influenced by factors such as light exposure and the presence of photoinitiators .

Result of Action

The primary result of the action of 2-Phenylethyl acrylate is the formation of a polymer chain through a photopolymerization reaction . This process can be used to create various materials with desirable properties, such as UV-curable materials.

Action Environment

The action of 2-Phenylethyl acrylate is significantly influenced by environmental factors. Light is a crucial factor, as the photopolymerization process is initiated by light exposure . The concentration of photoinitiators also plays a significant role in the efficiency of the photopolymerization process . Other factors such as temperature, the nature of the purge gas, and the type of crosslinking agents can also influence the action of 2-Phenylethyl acrylate .

Properties

IUPAC Name

2-phenylethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-11(12)13-9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSGLFKWHYAKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34558-43-5
Record name Poly(2-phenylethyl acrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34558-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1063061
Record name 2-Propenoic acid, 2-phenylethyl ester
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3530-36-7
Record name 2-Phenylethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3530-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-phenylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-phenylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.512
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Record name Phenethyl acrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of 2-phenylethyl acrylate?

A1: 2-Phenylethyl acrylate is primarily used as a monomer in the production of polymers. It finds applications in various fields due to the desirable properties it imparts to the resulting polymers. For instance, PEA is used in the development of intraocular lenses due to its ability to form polymers with high refractive indices. [, , , ] Additionally, copolymers of PEA with other monomers are being explored for their potential use in drug delivery systems and other biomedical applications. [, , ]

Q2: How does the structure of 2-phenylethyl acrylate influence its reactivity in polymerization reactions?

A2: The presence of the phenyl ring in 2-phenylethyl acrylate influences its reactivity in polymerization reactions. The phenyl ring can engage in resonance interactions with the acrylate double bond, which can impact both the rate and regioselectivity of polymerization. [, ] Studies have explored the copolymerization behavior of PEA with other monomers like styrene, methyl acrylate, and acrylonitrile. [] These studies often involve determining reactivity ratios to understand how readily PEA incorporates into the growing polymer chain compared to the other comonomer. []

Q3: What is known about the thermal properties of polymers containing 2-phenylethyl acrylate?

A3: The thermal properties of polymers containing 2-phenylethyl acrylate, such as its glass transition temperature (Tg) and degradation behavior, are critical factors in determining its suitability for specific applications. Research has shown that the incorporation of PEA into copolymers can influence these thermal properties. [, ] For example, increasing the content of PEA in a copolymer generally leads to a decrease in the glass transition temperature, making the material softer. []

Q4: Are there any environmental concerns associated with 2-phenylethyl acrylate or its polymers?

A4: While specific information on the environmental impact and degradation of 2-phenylethyl acrylate and its polymers is limited within the provided research excerpts, it's crucial to acknowledge potential concerns. Like many acrylic monomers and polymers, PEA might pose risks to aquatic life and may not readily biodegrade in the environment. Further research is needed to fully assess its environmental fate and potential toxicological effects, paving the way for the development of sustainable practices like recycling and responsible waste management.

Q5: How can 2-phenylethyl acrylate be synthesized?

A5: One method for synthesizing 2-phenylethyl acrylate involves a lipase-catalyzed transesterification reaction between 2-phenylethanol and vinyl acrylate. [] This approach utilizes an immobilized lipase enzyme in an organic solvent, offering a potentially greener alternative to traditional chemical synthesis methods.

Q6: What analytical techniques are commonly employed to study 2-phenylethyl acrylate and its polymers?

A6: Various analytical techniques are used to study PEA and its polymers. Nuclear magnetic resonance (NMR) spectroscopy is valuable for structural characterization. [, ] Differential scanning calorimetry (DSC) helps determine thermal properties like glass transition temperature and degradation behavior. [, ] Gel permeation chromatography (GPC) is utilized to determine the molecular weight distribution of synthesized polymers. [, ] UV-Vis spectroscopy is helpful in studying optical properties, particularly important for applications like intraocular lenses. []

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